molecular formula C16H15NO B8584550 4-(2,4,6-Trimethylphenoxy)benzonitrile CAS No. 876746-92-8

4-(2,4,6-Trimethylphenoxy)benzonitrile

Cat. No. B8584550
M. Wt: 237.30 g/mol
InChI Key: XKZBQWTUDKGABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07732642B1

Procedure details

Into a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir-bar, nitrogen inlet, and a condenser, 2,4,6-trimethylphenol (6.00 g, 44.1 mmol), 4-fluorobenzonitrile (5.34 g, 44.1 mmol), potassium carbonate (7.30 g, 52.8 mmol), and a mixture of NMP (100 mL) and toluene (60 mL) were placed. The reaction mixture was then heated and maintained around 140° C. for 8 h with vigorous nitrogen flow. The dark solution was filtered while it was warm and the filtrate was poured into distilled water containing 5% hydrochloric acid. The solution was separated into organic layer and aqueous layer. The organic layer was diluted with dichloromethane and separated. The solvent was removed to dryness. Light brown oily residue was freeze-dried to afford 10.1 g (97% yield): Anal. Calcd. for C16H15NO: C, 80.98%; H, 6.37%; N, 5.90%; O, 6.74%. Found: C, 80.31%; H, 6.37%; N, 5.75%; O, 6.46%. FT-IR (KBr, cm−1): 2226 (C≡N stretch). Mass spectrum (m/e): 237 (M+, 100% relative abundance), 222, 204, 194. 1H NMR (CDCl3, ppm) δ 2.05 (s, 6H, CH3), 2.30 (s, 3H, CH3), 6.81-6.84 (d, 2H, Ar), 6.91 (s, 2H, Ar), 7.53-7.56 (d, 2H, Ar). 13C NMR (CDCl3, ppm) δ 16.10, 20.79, 115.48, 129.07, 129.15, 129.88, 130.48, 134.25, 147.84, 150.03, 161.44.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].F[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].[K+].[Br-]>C1(C)C=CC=CC=1.CN1C(=O)CCC1>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[O:10][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)O
Name
Quantity
5.34 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
7.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir-bar, nitrogen inlet, and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
FILTRATION
Type
FILTRATION
Details
The dark solution was filtered while it
TEMPERATURE
Type
TEMPERATURE
Details
was warm
ADDITION
Type
ADDITION
Details
the filtrate was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water containing 5% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The solution was separated into organic layer and aqueous layer
ADDITION
Type
ADDITION
Details
The organic layer was diluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The solvent was removed to dryness
CUSTOM
Type
CUSTOM
Details
Light brown oily residue was freeze-dried
CUSTOM
Type
CUSTOM
Details
to afford 10.1 g (97% yield)

Outcomes

Product
Name
Type
Smiles
CC1=C(OC2=CC=C(C#N)C=C2)C(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.